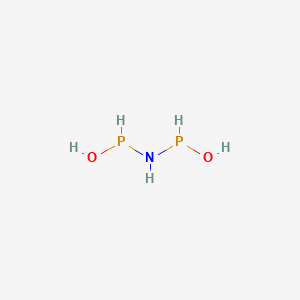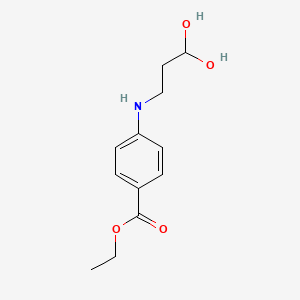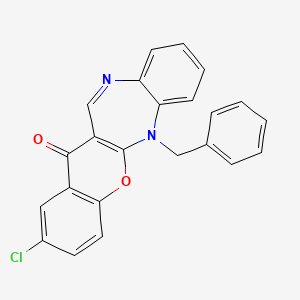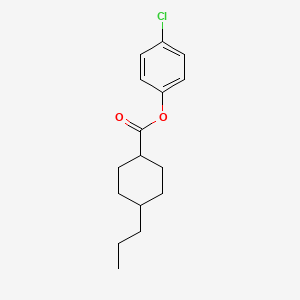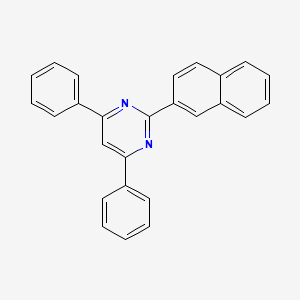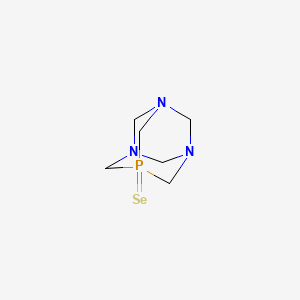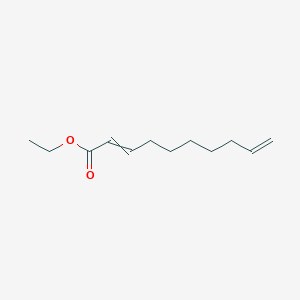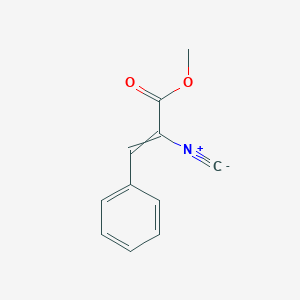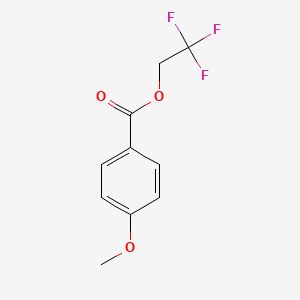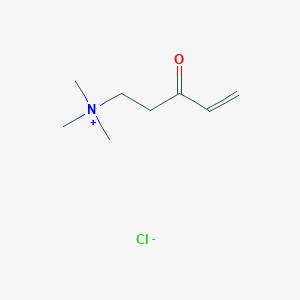
N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride is a quaternary ammonium compound characterized by its unique structure, which includes a positively charged nitrogen atom bonded to three methyl groups and a 3-oxopent-4-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride typically involves the quaternization of a tertiary amine with an appropriate alkylating agent. One common method involves the reaction of N,N,N-trimethylamine with 3-oxopent-4-en-1-yl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of reactants and the removal of products, ensuring a steady state of reaction and minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, or thiolate ions can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N,N,N-trimethyl-3-oxopent-4-en-1-aminium oxide.
Reduction: Formation of N,N,N-trimethyl-3-hydroxypent-4-en-1-aminium chloride.
Substitution: Formation of various substituted ammonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving cell membrane interactions and ion transport mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride involves its interaction with biological membranes and proteins. The positively charged ammonium group allows the compound to interact with negatively charged cell membranes, potentially disrupting membrane integrity and leading to cell lysis. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethyl-3-oxopent-4-en-1-aminium bromide
- N,N,N-Trimethyl-3-oxopent-4-en-1-aminium iodide
- N,N,N-Trimethyl-3-oxopent-4-en-1-aminium fluoride
Uniqueness
N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride is unique due to its specific chloride ion, which can influence its solubility, reactivity, and interaction with biological systems. Compared to its bromide, iodide, and fluoride counterparts, the chloride variant may exhibit different physicochemical properties and biological activities, making it suitable for specific applications.
Eigenschaften
CAS-Nummer |
77931-97-6 |
|---|---|
Molekularformel |
C8H16ClNO |
Molekulargewicht |
177.67 g/mol |
IUPAC-Name |
trimethyl(3-oxopent-4-enyl)azanium;chloride |
InChI |
InChI=1S/C8H16NO.ClH/c1-5-8(10)6-7-9(2,3)4;/h5H,1,6-7H2,2-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ICKIMNNCJKMGAT-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCC(=O)C=C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


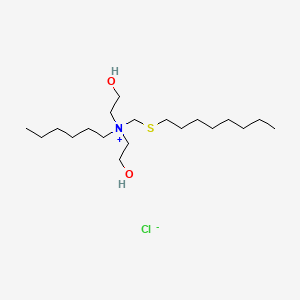
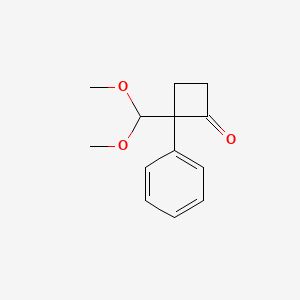
![1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14432957.png)
